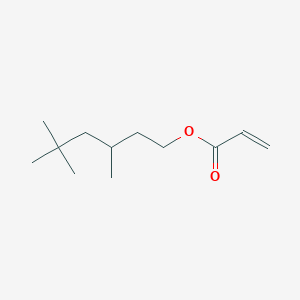

3,5,5-Trimethylhexyl acrylate

描述

3,5,5-Trimethylhexyl acrylate is an organic compound with the molecular formula C12H22O2. It is an ester formed from the reaction of acrylic acid and 3,5,5-trimethylhexanol. This compound is commonly used in the production of polymers and copolymers, which are utilized in various industrial applications due to their desirable properties such as flexibility, durability, and resistance to environmental factors .

准备方法

Synthetic Routes and Reaction Conditions

3,5,5-Trimethylhexyl acrylate can be synthesized through the esterification reaction between acrylic acid and 3,5,5-trimethylhexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions

3,5,5-Trimethylhexyl acrylate undergoes various chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and 3,5,5-trimethylhexanol.

Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various reagents, such as hydrogen halides or halogens.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.

Addition Reactions: Reagents like hydrogen chloride or bromine can be used to add across the double bond of the acrylate group.

Major Products Formed

Polymerization: The major products are polymers or copolymers with varying properties depending on the monomers used.

Hydrolysis: The primary products are acrylic acid and 3,5,5-trimethylhexanol.

Addition Reactions: The products are typically haloalkanes or other addition products depending on the reagents used.

科学研究应用

Polymer Science

TMHA is primarily utilized as a monomer in the production of polymers and copolymers. These polymers exhibit desirable properties such as flexibility, durability, and resistance to environmental factors.

- Adhesives and Sealants : Polymers derived from TMHA are used in formulating high-performance adhesives and sealants due to their excellent bonding capabilities and resistance to moisture.

- Coatings : The compound contributes to the development of coatings that require high durability and chemical resistance.

| Application Type | Properties | Examples |

|---|---|---|

| Adhesives | High bond strength | Structural adhesives |

| Sealants | Moisture resistance | Construction sealants |

| Coatings | Chemical resistance | Automotive coatings |

Material Science

Research into the mechanical and thermal properties of TMHA-based polymers reveals their suitability for high-performance materials.

- Mechanical Strength : Studies show that TMHA can enhance the tensile strength and elasticity of polymer networks.

- Thermal Stability : The thermal properties of TMHA-derived polymers make them suitable for applications requiring heat resistance.

Biomedical Applications

TMHA is being explored for its potential use in biomedical applications due to its biocompatibility.

- Drug Delivery Systems : Research indicates that polymers derived from TMHA can be engineered for controlled drug release mechanisms.

- Medical Devices : The compound's tunable properties make it suitable for developing various medical devices that require specific mechanical characteristics.

Case Study 1: Liquid Crystal Displays (LCDs)

TMHA has been integrated into polymer/liquid crystal composite (PLCC) displays. When combined with a crosslinking agent like 1,6-hexanediol diacrylate, TMHA forms a polymer network within the liquid crystal matrix. This network structure significantly enhances the electro-optical properties of LCDs.

- Findings : Adjusting the ratio of TMHA to the crosslinking agent influences the display's response time and operating voltage. Research indicates that optimizing this ratio can lead to faster response times suitable for high-speed applications .

Case Study 2: Antifouling Coatings

Recent studies have explored TMHA's role in antifouling coating compositions. The incorporation of TMHA into hydrolysable polymers has shown promise in reducing biofouling on marine vessels.

作用机制

The mechanism of action of 3,5,5-trimethylhexyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group contains a double bond that can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can then be cross-linked to form three-dimensional networks, providing enhanced mechanical strength and stability .

相似化合物的比较

Similar Compounds

- Butyl acrylate

- Ethyl acrylate

- Methyl acrylate

- 2-Ethylhexyl acrylate

Comparison

Compared to other acrylates, 3,5,5-trimethylhexyl acrylate offers unique properties due to its branched alkyl chain. This branching provides increased flexibility and lower glass transition temperatures in the resulting polymers, making them more suitable for applications requiring flexibility and durability. Additionally, the branched structure can enhance the hydrophobicity of the polymers, making them more resistant to water and environmental degradation .

生物活性

3,5,5-Trimethylhexyl acrylate (TMHA) is a compound that has garnered attention in various fields, particularly for its biological activity. This article explores the biological implications of TMHA, including its antimicrobial properties, applications in formulations, and potential effects on living organisms.

Chemical Structure and Properties

This compound is an alkyl acrylate with the following chemical structure:

- Molecular Formula : C₁₃H₂₄O₂

- CAS Number : 355-09-3

TMHA is characterized by its branched alkyl chain, which influences its hydrophobicity and interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TMHA, particularly in formulations involving cationic lipidoids. These compounds have been shown to exhibit significant activity against various bacterial strains, including Gram-positive bacteria like Bacillus subtilis.

Key Findings from Research

- Activity Concentration : TMHA demonstrated antimicrobial activity at low concentrations. In high-throughput screening assays, it was effective at concentrations as low as 2 µM when incorporated into lipidoid formulations .

- Mechanism of Action : The antimicrobial efficacy is attributed to the ability of TMHA-containing lipidoids to self-assemble into specific liquid crystalline phases. This structural formation induces membrane damage in target bacteria, leading to cell lysis .

- Structure-Activity Relationship (SAR) : Research indicates a parabolic relationship between the hydrophobic tail length and antimicrobial activity. TMHA's branched structure contributes to its optimal interaction with bacterial membranes .

Applications in Formulations

TMHA has been utilized in various formulations beyond antimicrobial agents. Its properties make it suitable for use as a defoamer agent in gasified crude oils, where it has been shown to reduce foam levels significantly compared to traditional silicone-based polymers .

Performance Metrics

| Application | Performance Metric | Result |

|---|---|---|

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | Active at 2 µM |

| Defoaming Agent | Foam Reduction Efficiency | 15-50% faster than controls |

Toxicological Profile

The biological activity of TMHA raises questions about its safety and potential toxicological effects. According to the EPA's screening protocols, TMHA exhibits low hazard characteristics under certain exposure scenarios. However, further risk assessments are necessary for comprehensive safety evaluations .

Case Studies and Research Findings

Several studies have focused on the biological implications of TMHA:

- High-throughput Screening : A study analyzed various lipidoids including TMHA for their antibacterial properties against Bacillus subtilis, revealing that TMHA-containing formulations showed promising results at minimal concentrations .

- Electro-optical Properties : Research into liquid crystalline acrylates indicated that TMHA affects the electro-optical properties of polymer-dispersed liquid crystals (PDLCs), which can have implications for display technologies .

- Phase Equilibrium Studies : Investigations into the phase behavior of TMHA in binary systems have provided insights into its thermodynamic properties and potential applications in material science .

属性

IUPAC Name |

3,5,5-trimethylhexyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-6-11(13)14-8-7-10(2)9-12(3,4)5/h6,10H,1,7-9H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXKCCRANLATRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C=C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402772 | |

| Record name | 3,5,5-Trimethylhexyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45125-03-9 | |

| Record name | 3,5,5-Trimethylhexyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 45125-03-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,5,5-Trimethylhexyl acrylate contribute to the performance of liquid crystal displays?

A: this compound plays a crucial role in creating Polymer/Liquid Crystal Composite (PLCC) displays []. When combined with a liquid crystal and a crosslinking agent like 1,6-hexanediol diacrylate, this compound forms a polymer network within the liquid crystal matrix. This network structure enables faster response times and lower operating voltages in liquid crystal displays [].

Q2: Can you elaborate on the impact of varying the ratio of this compound to 1,6-hexanediol diacrylate in PLCC displays?

A: Research suggests that adjusting the weight ratio of this compound to 1,6-hexanediol diacrylate directly influences the electro-optical properties of the resulting PLCC display []. This fine-tuning allows manufacturers to optimize the display's performance for specific applications, such as field sequential systems that demand high-speed response times at low driving voltages [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。